molecular formula C9H14O2 B1600554 Methyl 2-cyclohexylideneacetate CAS No. 40203-74-5

Methyl 2-cyclohexylideneacetate

Cat. No.: B1600554
CAS No.: 40203-74-5
M. Wt: 154.21 g/mol
InChI Key: SSYXINHPLNNOSJ-UHFFFAOYSA-N
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Description

Methyl 2-cyclohexylideneacetate is an organic compound with the molecular formula C9H14O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a cyclohexylidene group attached to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyclohexylideneacetate can be synthesized through several methods. One common approach involves the Reformatsky reaction, which is followed by acylation and pyrolysis. This method, however, is laborious and often results in low yields . Another method involves the use of phosphonate carbanion, which is considered more efficient for the preparation of these esters .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The specific details of these industrial processes are often proprietary, but they generally involve large-scale adaptations of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclohexylideneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexylideneacetic acid, while reduction can produce cyclohexylideneethanol.

Scientific Research Applications

Methyl 2-cyclohexylideneacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-cyclohexylideneacetate exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the compound interacts with oxidizing agents to form new chemical bonds, resulting in the formation of ketones or acids. The exact molecular targets and pathways can vary depending on the specific reaction and conditions.

Comparison with Similar Compounds

Methyl 2-cyclohexylideneacetate can be compared with other similar compounds, such as:

    Methyl cyclohexylacetate: Similar in structure but lacks the double bond in the cyclohexylidene group.

    Cyclohexylideneacetic acid: The acid form of the compound, which has different reactivity and applications.

    Cyclohexylideneethanol: The reduced form of the compound, which has different physical and chemical properties.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

methyl 2-cyclohexylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9(10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYXINHPLNNOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456079
Record name Methyl 2-cyclohexylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40203-74-5
Record name Acetic acid, 2-cyclohexylidene-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40203-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyclohexylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.184 g trimethylphosphonoacetate was dissolved in DCM, stirred on ice-water bath, and 384 mg NaH was added. After 6 hours 980 mg cyclohexanone was added into the reaction flask, and stirred at ambient temperature overnight. The next day, the reaction mixture was washed with water twice, saturated aqueous NaCl solution once, dried over anhydrous MgSO4 for 2 hours, filtrated, and the filtrate was dried under vacuum to give 1.227 g of the title crude product.
Name
trimethylphosphonoacetate
Quantity
2.184 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
384 mg
Type
reactant
Reaction Step Two
Quantity
980 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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